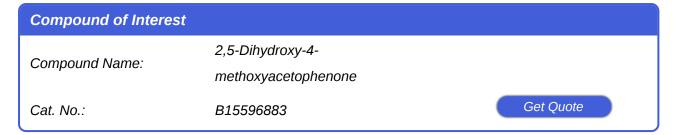


The Structure Elucidation of 2,5-Dihydroxy-4-methoxyacetophenone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **2,5-Dihydroxy-4-methoxyacetophenone**, a naturally occurring phenolic compound. This document details the spectroscopic data, experimental protocols for its isolation, and a logical framework for its structural determination.

Introduction

2,5-Dihydroxy-4-methoxyacetophenone is a substituted acetophenone that has been isolated from the roots of Cynanchum paniculatum[1]. As a member of the diverse family of acetophenones, this compound is of interest to researchers in natural product chemistry and drug discovery due to its potential biological activities. The precise determination of its chemical structure is fundamental for understanding its properties and potential applications. This guide outlines the key spectroscopic evidence and methodologies used to confirm the structure of this compound.

Spectroscopic Data

The structural framework of **2,5-Dihydroxy-4-methoxyacetophenone** was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.



Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While a complete, peer-reviewed dataset for **2,5-Dihydroxy-4-methoxyacetophenone** is not readily available in the public domain, data from spectral databases and analysis of its isomers allow for a confident assignment.

Table 1: 13C NMR Spectroscopic Data for 2,5-Dihydroxy-4-methoxyacetophenone

Carbon Atom	Chemical Shift (δ) ppm	Data Source Type
C=O	~198-202	Predicted/Typical
C-1	~110-115	Predicted/Typical
C-2	~150-155 (bearing OH)	Predicted/Typical
C-3	~100-105	Predicted/Typical
C-4	~155-160 (bearing OCH₃)	Predicted/Typical
C-5	~145-150 (bearing OH)	Predicted/Typical
C-6	~115-120	Predicted/Typical
-COCH₃	~25-30	Predicted/Typical
-OCH₃	~55-60	Predicted/Typical

Note: The data presented is based on typical chemical shifts for similar structures and data from online spectral databases. For definitive assignments, 2D NMR experiments such as HSQC and HMBC would be required.

A ¹³C NMR spectrum is available on SpectraBase, though access to the raw data may require a subscription.[2][3]



Table 2: ¹H NMR Spectroscopic Data for **2,5-Dihydroxy-4-methoxyacetophenone** (Predicted)

Proton(s)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
H-3	~6.5-6.7	S	-	Aromatic Proton
H-6	~7.0-7.2	S	-	Aromatic Proton
2-OH	~9.0-10.0	s (br)	-	Phenolic Hydroxyl
5-OH	~5.0-6.0	s (br)	-	Phenolic Hydroxyl
-COCH₃	~2.5	S	-	Acetyl Protons
-OCH₃	~3.8	S	-	Methoxy Protons

Note: Predicted

¹H NMR data is

based on

established

substituent

effects on

aromatic

chemical shifts.

The broad

singlets for the

hydroxyl protons

are characteristic

and their

chemical shift

can vary with

solvent and

concentration.

Mass Spectrometry (MS) Data



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for 2,5-Dihydroxy-4-methoxyacetophenone

lon	m/z (Mass-to- Charge Ratio)	Relative Intensity	Fragmentation
[M] ⁺	182	Moderate	Molecular Ion
[M-CH ₃]+	167	High	Loss of a methyl radical from the acetyl group
[M-COCH ₃] ⁺	139	Moderate	Loss of the acetyl group
Note: This data is consistent with the expected fragmentation of an acetophenone derivative. A GC-MS spectrum is available on SpectraBase.[3]			

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopy Data for 2,5-Dihydroxy-4-methoxyacetophenone



Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3400-3200 (broad)	O-H stretch	Phenolic Hydroxyl
~3000-2850	C-H stretch	Aromatic and Aliphatic
~1650	C=O stretch	Conjugated Ketone
~1600, 1500	C=C stretch	Aromatic Ring
~1250	C-O stretch	Aryl Ether

Note: The IR spectrum would be characterized by a broad hydroxyl absorption, a sharp carbonyl peak, and absorptions characteristic of the aromatic ring and ether linkage. A computed IR spectrum is available from Wiley's KnowltAll IR Spectral Library.[3]

Experimental Protocols

Isolation of 2,5-Dihydroxy-4-methoxyacetophenone from Cynanchum paniculatum

The following is a generalized protocol based on the reported isolation of this compound from a natural source.[1]

- Extraction: The dried and powdered roots of Cynanchum paniculatum are extracted with 80% methanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the metabolites.
- Solvent Partitioning: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform,



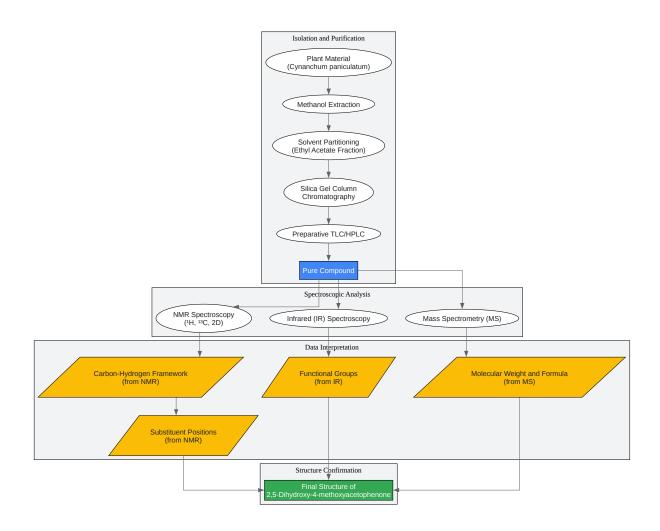
ethyl acetate, and n-butanol. **2,5-Dihydroxy-4-methoxyacetophenone**, being a moderately polar phenolic compound, is expected to be enriched in the ethyl acetate fraction.

- Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, typically a mixture of n-hexane and ethyl acetate.
- Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure 2,5-Dihydroxy-4methoxyacetophenone.
- Structure Confirmation: The structure of the isolated pure compound is then confirmed using the spectroscopic methods detailed above (NMR, MS, IR).

Structure Elucidation Workflow

The logical process for the structure elucidation of **2,5-Dihydroxy-4-methoxyacetophenone** is outlined in the following diagram.





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Caption: Workflow for the isolation and structure elucidation of **2,5-Dihydroxy-4-methoxyacetophenone**.

Molecular Structure and Key Spectroscopic Correlations

The confirmed structure of **2,5-Dihydroxy-4-methoxyacetophenone** with key correlations to its spectroscopic data is presented below.

5-OH (~5.5 ppm, s, br; ~3300 cm⁻¹ O-H)

> 2-OH (~9.5 ppm, s, br; ~3300 cm⁻¹ O-H)

Key Spectroscopic Correlations

-OCH₃ (~3.8 ppm, s; ~56 ppm; 1250 cm⁻¹ C-O)

-COCH₃ (~2.5 ppm, s; ~26 ppm; 1650 cm⁻¹ C=O)

H-6 (~7.1 ppm, s)

H-3 (~6.6 ppm, s)

2,5-Dihydroxy-4-methoxyacetophenone

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Caption: Molecular structure and key ¹H NMR, ¹³C NMR, and IR correlations.

Conclusion

The structure of **2,5-Dihydroxy-4-methoxyacetophenone** has been confidently established through the combined application of modern spectroscopic techniques. Its isolation from a natural source, Cynanchum paniculatum, highlights the importance of continued exploration of the chemical diversity of the plant kingdom. The detailed spectroscopic data and methodologies presented in this guide provide a solid foundation for further research and development involving this compound.

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